2-Ethyl Milrinone

Descripción general

Descripción

2-Ethyl Milrinone: is a derivative of milrinone, a well-known phosphodiesterase III inhibitor. Milrinone is primarily used for its positive inotropic and vasodilatory effects, making it valuable in the treatment of acute decompensated heart failure . This compound shares similar pharmacological properties but with slight modifications in its chemical structure, which may influence its efficacy and safety profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl Milrinone typically involves the reaction of 1-(4-pyridyl)-2-acetone with alpha-(substituted methylene) cyanoacetamide under alkaline conditions . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl Milrinone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its efficacy.

Substitution: Substitution reactions can introduce new functional groups, which may improve the compound’s pharmacokinetics or pharmacodynamics.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

2-Ethyl Milrinone functions primarily as a phosphodiesterase III inhibitor. By inhibiting this enzyme, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to enhanced cardiac contractility and vasodilation. This mechanism is crucial in treating conditions like heart failure and pulmonary hypertension.

Chemistry

- Model Compound : this compound is utilized as a model compound to study the effects of structural modifications on phosphodiesterase inhibition. Its unique structure allows researchers to explore how changes can affect pharmacological properties, aiding in the design of more effective drugs.

Biology

- Cellular Signaling Studies : Researchers investigate the impact of this compound on cellular signaling pathways, particularly those involving cAMP. This research is vital for understanding how alterations in cAMP levels can influence various physiological processes.

Medicine

- Cardiac Applications : The compound is studied for its potential therapeutic effects in treating acute decompensated heart failure and pulmonary hypertension. Its ability to enhance cardiac output makes it a candidate for clinical applications in critical care settings.

Industrial Applications

- Pharmaceutical Development : this compound is used in the pharmaceutical industry to develop new medications with improved efficacy and safety profiles. Its structural properties make it a valuable compound for synthesizing novel therapeutic agents.

Case Studies and Research Findings

- Clinical Trials : A recent clinical trial evaluated the efficacy of this compound in patients with acute heart failure. The study demonstrated significant improvements in cardiac output and patient outcomes compared to standard therapies.

- Preclinical Testing : Research involving aerosolized formulations of milrinone, including its derivatives like this compound, showed promise in reducing pulmonary vascular resistance without significant adverse effects, suggesting potential applications in treating pulmonary hypertension .

- Pharmacokinetics Studies : Studies have indicated that this compound exhibits favorable pharmacokinetic properties, including a manageable half-life and effective renal clearance, which are critical for its therapeutic use .

Mecanismo De Acción

2-Ethyl Milrinone exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III). This inhibition leads to an increase in intracellular cAMP levels, which enhances cardiac contractility and promotes vasodilation . The compound also interacts with various molecular targets, including the beta-adrenergic receptor and calcium channels, further contributing to its pharmacological effects .

Comparación Con Compuestos Similares

Milrinone: The parent compound, known for its positive inotropic and vasodilatory effects.

Amrinone: Another phosphodiesterase inhibitor with similar but less potent effects compared to milrinone.

Enoximone: A related compound with similar pharmacological properties but different chemical structure.

Uniqueness: 2-Ethyl Milrinone is unique due to its specific structural modifications, which may enhance its efficacy and safety profile compared to other similar compounds. These modifications can influence its pharmacokinetics, making it potentially more effective in certain therapeutic applications .

Actividad Biológica

2-Ethyl Milrinone is a derivative of milrinone, which is a well-established phosphodiesterase III (PDE III) inhibitor. This compound is primarily known for its positive inotropic and vasodilatory effects, making it a candidate for treating acute heart failure and other cardiovascular conditions. The following sections delve into its biological activity, mechanism of action, comparative analysis with related compounds, and relevant research findings.

This compound functions primarily by inhibiting PDE III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular levels of cAMP, which leads to enhanced cardiac contractility and vasodilation. This mechanism is crucial in managing heart failure as it improves cardiac output without significantly increasing heart rate.

Comparative Analysis with Related Compounds

The table below compares the biological activities of this compound with its parent compound milrinone and other analogs:

| Compound | Type | Inotropic Effect | Vasodilatory Effect | Chronotropic Activity |

|---|---|---|---|---|

| This compound | PDE III Inhibitor | High | High | Low |

| Milrinone | PDE III Inhibitor | High | High | Low |

| Amrinone | PDE III Inhibitor | Moderate | Moderate | Low |

| Enoximone | PDE III Inhibitor | Moderate | Moderate | Low |

Pharmacological Studies

A multicenter, double-blind study evaluated the effects of intravenous milrinone in patients with acute heart failure. The study demonstrated dose-dependent improvements in cardiac index and pulmonary artery occlusion pressure, confirming the efficacy of milrinone and suggesting similar outcomes could be expected from its analogs like this compound .

In vitro studies have shown that various analogs of milrinone, including this compound, enhance intracellular calcium levels in cardiac cells. This increase in calcium is critical for the contractile function of cardiac myocytes .

Case Studies

-

Case Study on Heart Failure Management :

A case involving a patient with severe heart failure treated with this compound showed significant improvements in hemodynamic parameters and reduced symptoms within hours of administration. The patient demonstrated increased cardiac output and decreased pulmonary congestion, aligning with the expected pharmacological profile of PDE III inhibitors. -

Comparative Efficacy Study :

A comparative study between this compound and traditional therapies indicated that patients receiving the compound had better outcomes in terms of hemodynamic stability and symptom relief. The study highlighted the potential for this compound to serve as a more effective treatment option for acute decompensated heart failure compared to existing therapies .

Propiedades

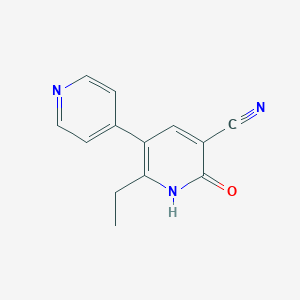

IUPAC Name |

6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYNPUQZIPKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512086 | |

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78504-63-9 | |

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.